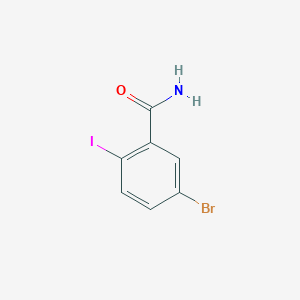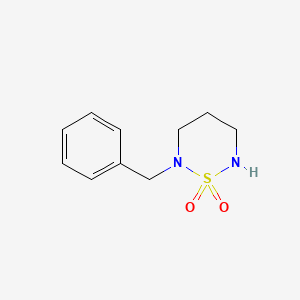
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate” is a chemical compound with the CAS Number: 311316-81-1 . It has a molecular weight of 283.63 and its IUPAC name is 2,2,2-trifluoroethyl 3-chloro-4-methoxyphenylcarbamate .
Molecular Structure Analysis
The molecular formula of this compound is C10H9ClF3NO3 . The InChI code is 1S/C10H9ClF3NO3/c1-17-8-3-2-6 (4-7 (8)11)15-9 (16)18-5-10 (12,13)14/h2-4H,5H2,1H3, (H,15,16) .Applications De Recherche Scientifique
Pharmaceutical Applications
The trifluoromethyl group, which is present in “2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate”, is found in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . For instance, it’s found in drugs that treat various diseases and disorders .
Pain Management
The compound may have potential applications in pain management. For example, it could be used in the development of a calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP is a neurotransmitter produced by peripheral sensory trigeminal nerves, which innervate pain-sensitive meningeal blood vessels and dura .
Synthesis of Biologically Active Derivatives
“2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate” can be used in the synthesis of potentially biologically active trifluoromethyl-containing spirooxindole derivatives . These derivatives can be synthesized in excellent yields and stereoselectivities .
Asymmetric Catalysis
The compound can be used in N-heterocyclic carbene (NHC) catalyzed [2 + 3] annulation reactions . This process is used for the highly enantioselective direct synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams . This demonstrates the potential for sustainable preparation of chiral molecules .
Manipulation of Reactive Intermediates
The compound can be used in reactions where manipulation of reactive intermediates is required . For example, it can be used in the nucleophilic attack of the Breslow intermediate .
Synthesis of Fatty Acid Esters
“2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate” can also be used in the synthesis of 2,2,2-trifluoroethyl fatty acid esters .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO3/c1-17-8-3-2-6(4-7(8)11)15-9(16)18-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHURZATGMAVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1439039.png)




![1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B1439048.png)
![3-Iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1439049.png)
![tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1439050.png)
![4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439051.png)
![{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine](/img/structure/B1439053.png)


![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)